ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate
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Overview
Description
Ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as fluorescent dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate typically involves the reaction of 3-benzyl-4,7-dimethylcoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in organic solvents are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of fluorescent dyes and as a component in cosmetic formulations
Mechanism of Action
The mechanism of action of ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
- Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate
- Acetic acid, [(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, ethyl ester
Uniqueness
Ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate is unique due to its specific structural features, such as the benzyl and dimethyl groups, which contribute to its distinct chemical and biological properties. These structural elements can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H22O5 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxyacetate |
InChI |
InChI=1S/C22H22O5/c1-4-25-20(23)13-26-18-10-14(2)11-19-21(18)15(3)17(22(24)27-19)12-16-8-6-5-7-9-16/h5-11H,4,12-13H2,1-3H3 |
InChI Key |
KZJABBCHKYQGCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC2=C1C(=C(C(=O)O2)CC3=CC=CC=C3)C)C |
Origin of Product |
United States |
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